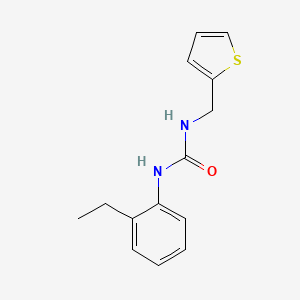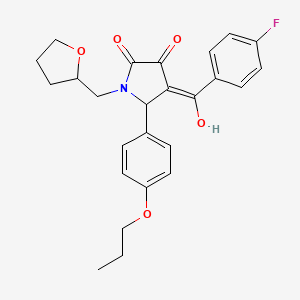
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea, also known as ETU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETU is a urea derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of nucleic acids and proteins. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA, and ribonucleotide reductase, an enzyme involved in the synthesis of RNA. This compound has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. This compound has been shown to induce the production of reactive oxygen species, leading to oxidative stress and DNA damage. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under normal laboratory conditions and is soluble in various solvents, making it easy to handle and use in experiments. This compound also has low toxicity, making it safe to use in cell culture and animal experiments. However, this compound has some limitations, including its potential to interfere with other enzymes and its limited efficacy in some applications.
Orientations Futures
There are several future directions for research on N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea, including its potential applications in cancer therapy, material science, and agriculture. Further studies are needed to understand the mechanism of action of this compound and its potential interactions with other enzymes. The development of new synthesis methods for this compound could also lead to improved yields and lower costs. In addition, the use of this compound as a crosslinking agent for rubber could be further explored to improve the mechanical properties of rubber products. Finally, the potential use of this compound as a fungicide in agriculture could be further studied to develop more effective and sustainable crop protection strategies.
Conclusion
This compound is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. Further research on this compound could lead to the development of new and innovative applications in medicine, material science, and agriculture.
Méthodes De Synthèse
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea can be synthesized through various methods, including the reaction of 2-ethylphenyl isocyanate with 2-thienylmethylamine in the presence of a catalyst. Another method involves the reaction of 2-ethylphenyl isocyanate with 2-thiophenemethanol in the presence of a base. The synthesis of this compound has also been achieved through the reaction of 2-ethylphenyl isocyanate with thiosemicarbazide, followed by cyclization with acetic anhydride. These methods have been optimized to achieve high yields of this compound.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been used as a fungicide to control various fungal diseases in crops. This compound has also been studied for its potential antitumor activity, with promising results in preclinical studies. In material science, this compound has been used as a crosslinking agent for rubber, resulting in improved mechanical properties.
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-11-6-3-4-8-13(11)16-14(17)15-10-12-7-5-9-18-12/h3-9H,2,10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPVDYJSXBLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)

![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)
![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)